molecular formula C10H7BrN2O3 B2961814 4-Bromo-1-methoxy-6-nitroisoquinoline CAS No. 2377030-80-1

4-Bromo-1-methoxy-6-nitroisoquinoline

Cat. No.: B2961814
CAS No.: 2377030-80-1
M. Wt: 283.081
InChI Key: RGBFYENGBYRPMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-methoxy-6-nitroisoquinoline is a chemical compound with the molecular formula C10H7BrN2O3 and a molecular weight of 283.08 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to an isoquinoline ring. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

4-Bromo-1-methoxy-6-nitroisoquinoline has several applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 4-Bromo-1-methoxy-6-nitroisoquinoline typically involves the following steps:

    Methoxylation: The addition of a methoxy group (-OCH) to the compound.

    Nitration: ) into the compound.

These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

4-Bromo-1-methoxy-6-nitroisoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group (-NH) using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group (-C=O) under specific conditions.

Common reagents used in these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Bromo-1-methoxy-6-nitroisoquinoline involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-1-methoxy-6-nitroisoquinoline can be compared with other similar compounds, such as:

    4-Bromo-1-methoxyisoquinoline: Lacks the nitro group, resulting in different chemical and biological properties.

    1-Methoxy-6-nitroisoquinoline: Lacks the bromine atom, affecting its reactivity and applications.

    4-Bromo-6-nitroisoquinoline: Lacks the methoxy group, leading to different chemical behavior and uses.

The presence of the bromine, methoxy, and nitro groups in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

4-bromo-1-methoxy-6-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10-7-3-2-6(13(14)15)4-8(7)9(11)5-12-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBFYENGBYRPMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C2=C1C=CC(=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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